N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions to form pyrazole intermediates. The specific conditions, such as temperature and solvent, can vary depending on the desired substitution pattern on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of N-substituted pyrazole derivatives .
Scientific Research Applications
N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core and exhibit comparable reactivity and applications.
N-butyl-phthalide: Although structurally different, it shares some biological activity profiles with N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1856075-06-3 |
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Molecular Formula |
C9H18ClN3 |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-12(3)11-8(9)2;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
BUKOGLUOKDRTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1C)C.Cl |
Origin of Product |
United States |
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